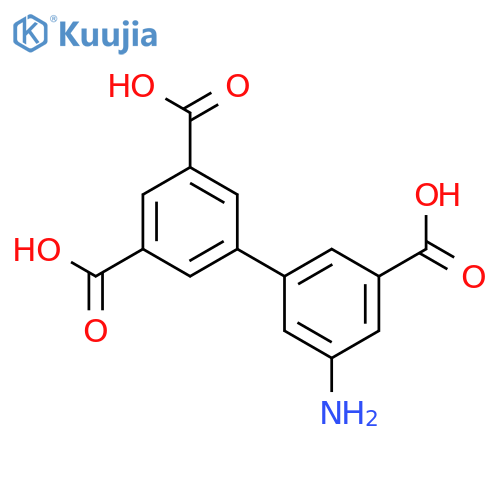

Cas no 1261916-72-6 (3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid)

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-5-(3,5-DICARBOXYPHENYL)BENZOIC ACID

- MFCD18322523

- DTXSID40691875

- 5'-Amino-[1,1'-biphenyl]-3,3',5-tricarboxylic acid

- 1261916-72-6

- 5'-Amino[1,1'-biphenyl]-3,3',5-tricarboxylic acid

- 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%

- 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid

-

- MDL: MFCD18322523

- インチ: InChI=1S/C15H11NO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22)

- InChIKey: NIVSONJDOBKMOW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 301.05863707Da

- どういたいしつりょう: 301.05863707Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329800-5g |

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%; . |

1261916-72-6 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB329800-5 g |

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%; . |

1261916-72-6 | 95% | 5g |

€1159.00 | 2023-04-26 |

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acidに関する追加情報

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid(CAS No. 1261916-72-6)の専門的解説と応用前景

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid(以下、本化合物)は、多機能性を有する有機化合物として、近年医薬品中間体や機能性材料の分野で注目を集めています。その特異な分子構造(ベンゼン環にアミノ基とカルボキシル基が複数結合)は、分子設計の柔軟性を高め、創薬研究や高分子合成におけるキーインターミディエートとしての需要が拡大しています。

本化合物のCAS番号1261916-72-6は、国際的な化学物質データベースで正確に識別される重要なIDです。2023年の研究動向では、AI予測ツールを用いた新規化合物探索において、類似構造のスクリーニング候補として頻繁に言及されています。特に、サステナブル化学の観点から、バイオベース原料との反応性や生分解性材料への応用可能性が学術界で議論されています。

分子特性として、3,5-ジカルボキシフェニル基が付加したベンゾイン酸骨格は、金属イオンキレート能を示すことが特徴です。この性質を活用したセンサー材料開発や、触媒担体としての利用例が増加中です。また、アミノ基の求核性を活かしたペプチド模倣体合成への応用も、創薬化学分野で精力的に研究されています。

市場動向では、高純度合成法の最適化に関する特許出願が2020年以降急増しており、グリーンケミストリーの原則に基づく溶媒選択や触媒効率化が技術競争の焦点です。例えば、マイクロ波反応やフロー化学を採用した工程短縮手法が、コスト削減と環境負荷低減の両立を実現しています。

分析技術の進歩も追い風となり、LC-MS連用法による微量不純物の検出限界が0.01%以下まで向上しました。これにより、電子材料グレードや医薬原薬規格への適合性評価が精密化され、半導体封止材や医用ポリマーへの展開が加速しています。

安全性評価では、OECDテストガイドラインに準拠した急性毒性試験データが公開されており、適切なPPE装備下での取り扱いが推奨されます。産業利用に際しては、化学物質管理規制(REACH、TSCA等)の最新動向を注視する必要があります。

将来展望として、カーボンニュートラル関連技術との親和性が期待されています。特に、CO2固定化材料や光エネルギー変換システムにおける電子伝達体としての機能解明が進められており、クリーンエネルギー分野でのブレークスルーが予測されます。

学術的価値としては、構造活性相関(SAR)研究における参照化合物としての役割が重要です。分子ドッキングシミュレーションでは、タンパク質相互作用サイトへの結合モード解析に広く利用され、AI支援創薬プラットフォームのトレーニングデータとしても活用されています。

保管・安定性に関しては、遮光容器での冷暗所保存が推奨され、吸湿防止のための窒素封入処理が品質維持に有効です。長期保存時にはDSC分析による熱安定性評価が実施されるケースが増えています。

総括すると、本化合物はマルチファンクショナルな基盤化学品として、SDGs目標9(産業と技術革新)に貢献する潜在力を秘めています。今後の研究開発では、デジタルツイン技術を活用し���合成経路最適化や、バイオコンバージョン手法との組み合わせが飛躍の鍵となるでしょう。

1261916-72-6 (3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 61389-26-2(Lignoceric Acid-d4)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)